molecular formula C10H16O B14440781 2,3,6-Trimethylhepta-2,5-dien-4-one CAS No. 78012-16-5

2,3,6-Trimethylhepta-2,5-dien-4-one

Cat. No.: B14440781
CAS No.: 78012-16-5
M. Wt: 152.23 g/mol
InChI Key: IYWYSQOBCVTBAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylhepta-2,5-dien-4-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method is the Claisen-Schmidt condensation, where acetone and isobutyraldehyde are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-70°C, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The product is then separated and purified using techniques like fractional distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylhepta-2,5-dien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3,6-Trimethylhepta-2,5-dien-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylhepta-2,5-dien-4-one involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the conjugated double bonds may participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trimethylhepta-2,5-dien-4-one is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research .

Properties

CAS No.

78012-16-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,3,6-trimethylhepta-2,5-dien-4-one

InChI

InChI=1S/C10H16O/c1-7(2)6-10(11)9(5)8(3)4/h6H,1-5H3

InChI Key

IYWYSQOBCVTBAF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(=C(C)C)C)C

Origin of Product

United States

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